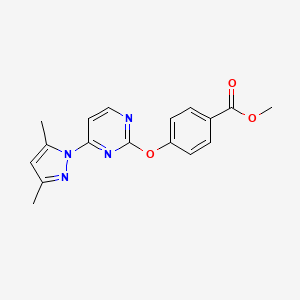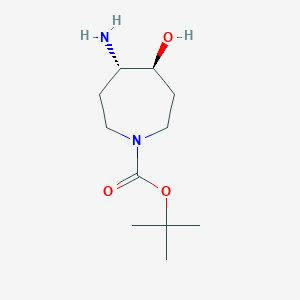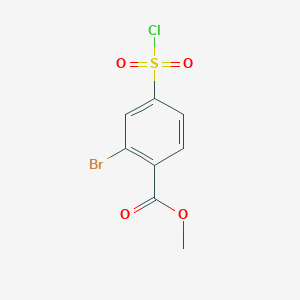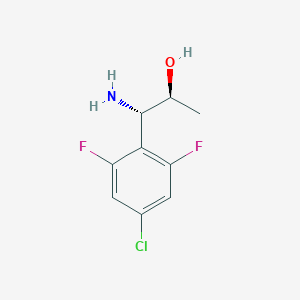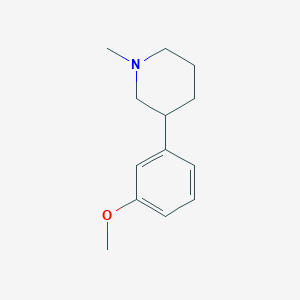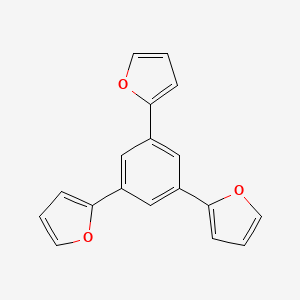
CID 102492885
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified by the Chemical Abstracts Service (CAS) number 102492885 is known as H3F3A. This compound is a histone protein, specifically a variant of histone H3. Histones are proteins that play a crucial role in the organization and regulation of DNA within the nucleus of eukaryotic cells. H3F3A is involved in the formation of nucleosomes, which are the fundamental units of chromatin structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H3F3A typically involves recombinant DNA technology. The gene encoding H3F3A is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the histone protein. The expressed protein is then purified using techniques such as affinity chromatography and ion-exchange chromatography.
Industrial Production Methods
Industrial production of H3F3A follows similar principles as laboratory-scale synthesis but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing techniques are optimized for large-scale purification. The use of bioreactors allows for precise control of growth conditions, ensuring high yields of the target protein.
Analyse Des Réactions Chimiques
Types of Reactions
H3F3A undergoes various post-translational modifications, including methylation, acetylation, phosphorylation, and ubiquitination. These modifications play a critical role in regulating gene expression and chromatin structure.
Common Reagents and Conditions
Methylation: Catalyzed by histone methyltransferases using S-adenosylmethionine as the methyl donor.
Acetylation: Catalyzed by histone acetyltransferases using acetyl-CoA as the acetyl donor.
Phosphorylation: Catalyzed by kinases using adenosine triphosphate (ATP) as the phosphate donor.
Ubiquitination: Catalyzed by ubiquitin ligases using ubiquitin and ATP.
Major Products Formed
The major products formed from these reactions are the modified histones, which have altered interactions with DNA and other nuclear proteins. These modifications can lead to changes in chromatin structure and gene expression.
Applications De Recherche Scientifique
H3F3A has numerous applications in scientific research, particularly in the fields of epigenetics and chromatin biology. It is used to study the mechanisms of gene regulation, the effects of histone modifications on chromatin structure, and the role of histones in various cellular processes. In medicine, H3F3A is studied for its involvement in cancer and other diseases where epigenetic regulation is disrupted. In industry, H3F3A is used in the development of drugs targeting histone modifications and chromatin structure.
Mécanisme D'action
H3F3A exerts its effects by forming nucleosomes with DNA, which compact the DNA and regulate its accessibility to transcription factors and other regulatory proteins. The post-translational modifications of H3F3A alter its interaction with DNA and other histones, leading to changes in chromatin structure and gene expression. The molecular targets of H3F3A include various histone-modifying enzymes and chromatin-remodeling complexes.
Comparaison Avec Des Composés Similaires
H3F3A is similar to other histone H3 variants, such as H3.1 and H3.2. H3F3A is unique in its specific sequence and post-translational modification patterns. These differences can lead to distinct functional outcomes in terms of chromatin structure and gene regulation. Similar compounds include:
H3.1: Another variant of histone H3, involved in the formation of nucleosomes.
H3.2: Similar to H3.1 but with slight differences in sequence and modification patterns.
H3.3: A variant that is incorporated into chromatin independently of DNA replication and is associated with active transcription.
Propriétés
Formule moléculaire |
C22H22N3O |
|---|---|
Poids moléculaire |
344.4 g/mol |
InChI |
InChI=1S/C22H22N3O/c1-21(2)19-17(15-7-11-23-12-8-15)5-6-18(16-9-13-24-14-10-16)20(19)22(3,4)25(21)26/h5-14H,1-4H3 |
Clé InChI |
RKBRTERHCHSWLV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2C(N1[O])(C)C)C3=CC=NC=C3)C4=CC=NC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


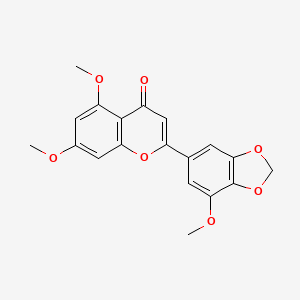

![Ethyl 3-hydroxy-5-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13028759.png)
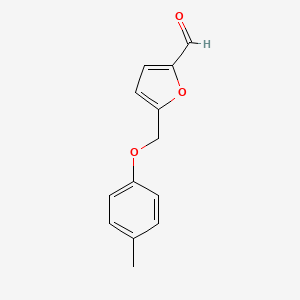
![4-Chloro-7-iodo-2-methylthieno[3,2-d]pyrimidine](/img/structure/B13028776.png)

![7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13028779.png)
